![molecular formula C15H18N2O6S B2475731 N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-羟基丙基)-3,5-二甲基异恶唑-4-磺酰胺 CAS No. 1396675-52-7](/img/structure/B2475731.png)

N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-羟基丙基)-3,5-二甲基异恶唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

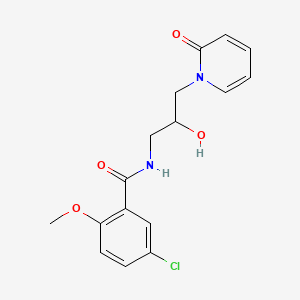

The compound is a sulfonamide derivative with a benzo[d][1,3]dioxol-5-yl group. Sulfonamides are a group of compounds known for their antibiotic properties . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive molecules, including certain anticancer and antimicrobial agents .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds or the breaking of existing ones. For instance, Pd-catalyzed C-N cross-coupling is a common reaction in the synthesis of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted using various computational tools. These properties include molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors .

科学研究应用

合成和结构分析

磺酰胺衍生物及其金属配合物已被合成用于结构表征和在包括材料科学和药物设计在内的各个领域的潜在应用。这些化合物表现出广泛的生物活性,包括抗菌和抗真菌特性。合成过程通常涉及创造新的配体及其金属配合物,然后使用各种物理和光谱方法对其进行表征。此类研究深入了解了这些化合物的键合性质和结构,这对于设计新材料和药物至关重要 (Chohan & Shad, 2011)。

生物活性和药物设计

磺酰胺衍生物的生物活性是一个重要的研究领域,研究探索了它们作为抗菌、抗真菌和抗肿瘤剂的潜力。这些化合物针对各种细菌和真菌菌株的有效性以及针对肿瘤细胞系的细胞毒活性进行了评估。这项研究是为一系列疾病开发新药和治疗方法的基础。例如,携带生物活性部分的新型磺酰胺衍生物已被探索为特定酶或受体的抑制剂,这些酶或受体在疾病途径中至关重要,例如癌症治疗中的 VEGFR-2 抑制剂 (Ghorab et al., 2016)。

环境应用

磺酰胺类药物的环境影响也已得到研究,特别是它们的持久性和促进抗生素耐药性的可能性。对磺酰胺类抗生素在环境中的降解的研究确定了消除这些化合物的新型微生物策略,这可能对减少抗生素耐药性的传播产生影响 (Ricken et al., 2013)。

作用机制

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Based on the reported anticancer activity of similar compounds, it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cancer cell proliferation.

安全和危害

未来方向

生化分析

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains .

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide vary with different dosages in animal models. Similar compounds have been found to have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes or cofactors .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles .

属性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6S/c1-9-14(10(2)23-17-9)24(19,20)16-7-15(3,18)11-4-5-12-13(6-11)22-8-21-12/h4-6,16,18H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMSJGDQZQKGLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2475652.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)

![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)

![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)

![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride](/img/structure/B2475669.png)